molecular formula C11H23N3O B1519422 2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide CAS No. 1021241-92-8

2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide

Cat. No. B1519422
M. Wt: 213.32 g/mol
InChI Key: YBQBTVSSJOXAQA-UHFFFAOYSA-N
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Description

“2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide” is a chemical compound with the CAS Number: 1021241-92-8 . It has a molecular weight of 213.32 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is “2-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}-N,N-dimethylacetamide” and its InChI code is "1S/C11H23N3O/c1-4-14-7-5-6-10(14)8-12-9-11(15)13(2)3/h10,12H,4-9H2,1-3H3" . This indicates the compound consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 213.32 .

Scientific Research Applications

Biological Effects of Related Amides

  • A review on the toxicology of acetamide, N,N-dimethylacetamide (DMAC), and other related compounds highlights their commercial importance and the biological consequences of exposure. These chemicals vary in their biological responses and have expanded environmental toxicology data over the years (Kennedy, 2001).

Metabolism and Carcinogenicity Studies

  • Research on methylated arsenicals, including their metabolism and implications for human risk assessment, provides a comprehensive understanding of the toxicological profile of arsenic-based compounds, which could inform safety evaluations of structurally related chemicals (Cohen et al., 2006).

Enhancing Therapeutic Effects

  • Studies on the enhancement of protoporphyrin IX accumulation for photodynamic therapy show how chemical modifications can optimize therapeutic outcomes, a principle that could be applicable to the modification and application of "2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide" in medical research (Gerritsen et al., 2008).

Understanding Pharmacokinetics and Pharmacodynamics

  • Research on ketamine, a compound with pharmacological similarities, provides insights into clinical pharmacokinetics and pharmacodynamics in anesthesia and pain therapy. Such studies inform the development and application of new therapeutic agents, including the potential research applications of "2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide" (Peltoniemi et al., 2016).

Metformin's Protective Effects

  • Investigations into metformin, a synthetic biguanide, reveal not just antihyperglycaemic effects but also protective effects on the vascular endothelium. This highlights the broader pharmacological potential of compounds beyond their primary use (Triggle & Ding, 2017).

properties

IUPAC Name

2-[(1-ethylpyrrolidin-2-yl)methylamino]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-4-14-7-5-6-10(14)8-12-9-11(15)13(2)3/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQBTVSSJOXAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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